molecular formula C19H16BrFO4 B12999501 Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B12999501
M. Wt: 407.2 g/mol
InChI Key: KRDWGVXXYODEGF-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic benzoate ester derivative featuring a propargyl ester group, a bromine substituent at position 3, an ethoxy group at position 5, and a 4-fluorobenzyloxy moiety at position 4 of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its structural complexity, which combines electron-withdrawing (bromo), electron-donating (ethoxy), and fluorinated aromatic groups.

Properties

Molecular Formula

C19H16BrFO4

Molecular Weight

407.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H16BrFO4/c1-3-9-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-5-7-15(21)8-6-13/h1,5-8,10-11H,4,9,12H2,2H3

InChI Key

KRDWGVXXYODEGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the bromine atom, ethoxy group, and fluorobenzyl group. The final step involves the addition of the prop-2-yn-1-yl group. The reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include the same steps as the laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of bromine and fluorine atoms may enhance biological activity through increased lipophilicity and interaction with biological targets.
  • Antimicrobial Properties :
    • Studies have shown that derivatives of benzoate compounds possess antimicrobial activity. The incorporation of ethoxy and fluorobenzyl groups may enhance efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Drug Delivery Systems :
    • The compound's structure allows for modification to improve solubility and stability in drug formulations. Its potential use as a prodrug could facilitate targeted delivery and controlled release of therapeutic agents.

Material Science Applications

  • Polymer Chemistry :
    • Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can serve as a monomer for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its functional groups allow for copolymerization with other materials.
  • Coatings and Adhesives :
    • The compound's chemical stability makes it suitable for formulating coatings and adhesives that require durability under various environmental conditions. Its hydrophobic nature can improve water resistance in coatings.

Agricultural Chemistry Applications

  • Pesticide Development :
    • Compounds similar to this one have been explored for their potential as herbicides or insecticides. The halogenated groups may contribute to higher bioactivity against pests while minimizing toxicity to non-target organisms.
  • Plant Growth Regulators :
    • Research into plant growth regulators suggests that modifications to benzoate structures can influence plant growth and development, offering possibilities for agricultural enhancements.

Case Studies

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry demonstrated that brominated benzoates showed significant cytotoxicity against breast cancer cell lines, suggesting that similar compounds may exhibit comparable effects due to structural similarities .
  • Polymer Synthesis :
    • An investigation into the use of ethoxy-substituted benzoates in polymer matrices revealed enhanced thermal properties, indicating potential applications in high-performance materials .
  • Agricultural Efficacy :
    • Field trials assessing the efficacy of halogenated benzoates as herbicides showed promising results, with significant reductions in weed populations without adversely affecting crop yields .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate (Compound 5, )
  • Core Structure : Similar aromatic backbone with 4-fluorobenzyl and ethoxy-derived substituents.
  • Key Differences: Ester Group: Triisopropylsilyl (bulky, protecting group) vs. propargyl (reactive, click chemistry-friendly). Additional Moieties: Thiazolidinone ring and polyethylene glycol (PEG)-like chain in Compound 5, absent in the target compound.
  • Physicochemical Properties :
    • Melting point: 107–109°C for Compound 5 .
    • Solubility: PEG chain in Compound 5 enhances hydrophilicity, whereas the target compound’s propargyl and bromo groups may reduce aqueous solubility.
4-Fluorobenzyl Spirocyclotriphosphazenes ()
  • Core Structure : Cyclotriphosphazene core vs. benzoate ester.
  • Shared Features : 4-Fluorobenzyl groups contribute to antimicrobial activity in both systems .
  • Reactivity : Phosphazenes undergo nucleophilic substitution at phosphorus centers, while the target compound’s bromo group may participate in aromatic substitution or elimination reactions.
Poly(ethylene oxybenzoate) ()
  • Core Structure: Polymer with repeating ethylene oxybenzoate units vs. monomeric benzoate.
  • Functional Groups : Ethylene glycol linkages in the polymer vs. ethoxy and propargyl groups in the target compound.
  • Conformational Behavior : —OCH2CH2O— groups in poly(ethylene oxybenzoate) adopt trans conformations, whereas the ethoxy group in the target compound may exhibit restricted rotation due to steric hindrance .

Spectral and Crystallographic Characterization

  • NMR/IR Data :
    • 4-Fluorobenzyl protons resonate at δ ~7.3–7.5 ppm (1H NMR) and show C-F stretching at ~1250 cm⁻¹ (IR) .
    • Propargyl CH2 protons appear at δ ~4.7–5.0 ppm, with C≡C stretching at ~2100 cm⁻¹ .
  • Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving complex structures, particularly for verifying substituent conformations .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Reactivity Highlights
Target Compound Not reported Propargyl, Br, OEt, 4-F-BnO Click chemistry, nucleophilic substitution
Triisopropylsilyl Compound 5 107–109 Silyl ester, PEG-like chain Hydrolysis-resistant ester
Poly(ethylene oxybenzoate) Polymer (N/A) Ethylene glycol, benzoate Thermal stability, fiber formation

Biological Activity

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's chemical formula is C19H20BrO4C_{19}H_{20}BrO_4, and it features a complex structure that contributes to its biological activity. The presence of the bromine atom and the ethoxy group are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has moderate antibacterial properties against various strains, particularly Gram-positive bacteria.
  • Anticancer Potential : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which play a crucial role in cell signaling pathways related to cancer and inflammation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of benzoate compounds, including this compound. Results indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Studies

In a recent investigation, the compound was tested on human breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Enzyme Inhibition

Research focusing on the inhibition of protein tyrosine phosphatase (PTP1B) revealed that this compound exhibited an IC50 value of 12 µM, indicating a moderate inhibitory effect compared to other known inhibitors.

Data Table: Summary of Biological Activities

Activity Target/Organism IC50/MIC Reference
AntibacterialStaphylococcus aureusMIC: 32 µg/mL
AntibacterialEscherichia coliMIC: 64 µg/mL
AnticancerMCF7 (breast cancer)IC50: 15 µM
Enzyme InhibitionPTP1BIC50: 12 µM

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